2-[[5-amino-2-[[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
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Overview
Description
Melanin-concentrating hormone (MCH) is a cyclic peptide composed of 19 amino acids. It is primarily expressed in the hypothalamus of mammals, including humans, mice, and rats. This hormone plays a crucial role in regulating energy balance, feeding behavior, and various physiological functions such as sleep-wake cycles, reproduction, and emotional states .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melanin-concentrating hormone can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, melanin-concentrating hormone is produced using recombinant DNA technology. This involves inserting the gene encoding melanin-concentrating hormone into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Melanin-concentrating hormone undergoes various chemical reactions, including:
Reduction: Disulfide bridges can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bridges.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include the oxidized form of melanin-concentrating hormone with disulfide bridges and various analogs with substituted amino acids .
Scientific Research Applications
Melanin-concentrating hormone has a wide range of scientific research applications:
Chemistry: Used in studies to understand peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in regulating feeding behavior, energy balance, and circadian rhythms.
Medicine: Potential therapeutic target for obesity, diabetes, and mood disorders.
Industry: Used in the development of pharmacological agents targeting melanin-concentrating hormone receptors.
Mechanism of Action
Melanin-concentrating hormone exerts its effects by binding to specific receptors, namely melanin-concentrating hormone receptor 1 (MCHR1) and melanin-concentrating hormone receptor 2 (MCHR2). These receptors are G-protein-coupled receptors (GPCRs) that activate downstream signaling pathways, including cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways. This leads to various physiological responses such as increased appetite, reduced energy expenditure, and modulation of emotional states .
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y: Another peptide involved in regulating feeding behavior and energy balance.
Agouti-related peptide: A neuropeptide that stimulates appetite and reduces energy expenditure.
Orexin: A neuropeptide that regulates arousal, wakefulness, and appetite.
Uniqueness
Melanin-concentrating hormone is unique in its ability to integrate multiple physiological functions, including feeding behavior, energy balance, and emotional states. Its distinct receptor binding profile and downstream signaling pathways make it a valuable target for therapeutic interventions .
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H160N30O26S4/c1-53(2)42-70-86(144)118-50-80(138)119-64(24-16-36-114-103(108)109)90(148)133-83(55(5)6)100(158)130-73(45-58-28-30-60(136)31-29-58)93(151)124-69(26-18-38-116-105(112)113)101(159)135-39-19-27-78(135)99(157)132-77(98(156)128-74(46-59-49-117-63-23-15-14-22-61(59)63)95(153)121-66(32-33-79(107)137)91(149)134-84(56(7)8)102(160)161)52-165-164-51-76(97(155)123-68(35-41-163-10)88(146)126-70)131-87(145)65(25-17-37-115-104(110)111)120-92(150)71(43-54(3)4)127-89(147)67(34-40-162-9)122-96(154)75(48-82(141)142)129-94(152)72(44-57-20-12-11-13-21-57)125-85(143)62(106)47-81(139)140/h11-15,20-23,28-31,49,53-56,62,64-78,83-84,117,136H,16-19,24-27,32-48,50-52,106H2,1-10H3,(H2,107,137)(H,118,144)(H,119,138)(H,120,150)(H,121,153)(H,122,154)(H,123,155)(H,124,151)(H,125,143)(H,126,146)(H,127,147)(H,128,156)(H,129,152)(H,130,158)(H,131,145)(H,132,157)(H,133,148)(H,134,149)(H,139,140)(H,141,142)(H,160,161)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLPXSMFEPHETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H160N30O26S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.